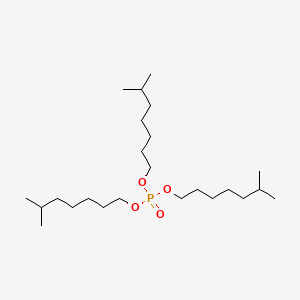

Triisooctyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phosphate de triisooctyle est un composé organophosphoré de formule moléculaire C24H51O4P. C’est un liquide incolore à jaune pâle principalement utilisé comme plastifiant et solvant. Le composé est reconnu pour son excellente stabilité thermique et sa faible volatilité, ce qui le rend adapté à diverses applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phosphate de triisooctyle peut être synthétisé par estérification de l’oxychlorure de phosphore avec de l’alcool isooctylique. La réaction se produit généralement dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Une méthode utilise l’élimination du gaz chlorure d’hydrogène assistée par ultrasons, ce qui améliore l’efficacité de la réaction et réduit la formation de sous-produits .

Méthodes de production industrielle

Dans les milieux industriels, la production de phosphate de triisooctyle implique souvent une synthèse catalytique. Cette méthode réduit l’utilisation d’alcool isooctylique et optimise la température et la durée de la réaction, ce qui entraîne un rendement plus élevé et une réduction des coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphate de triisooctyle subit principalement des réactions d’estérification. Il peut également participer à des réactions d’hydrolyse et de transestérification dans des conditions spécifiques.

Réactifs et conditions courantes

Estérification : L’oxychlorure de phosphore et l’alcool isooctylique sont des réactifs courants.

Hydrolyse : L’eau ou les solutions aqueuses peuvent hydrolyser le phosphate de triisooctyle pour produire de l’acide phosphorique et de l’alcool isooctylique.

Transestérification : Les alcools peuvent réagir avec le phosphate de triisooctyle pour former différents esters.

Principaux produits

Estérification : Phosphate de triisooctyle

Hydrolyse : Acide phosphorique et alcool isooctylique

Transestérification : Divers esters en fonction de l’alcool utilisé

Applications de la recherche scientifique

Le phosphate de triisooctyle a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme solvant et plastifiant dans la synthèse de polymères et d’autres matériaux.

Biologie : Employé dans l’extraction et la purification de molécules biologiques.

Médecine : Investigé pour son utilisation potentielle dans les systèmes d’administration de médicaments en raison de sa stabilité et de sa compatibilité avec divers composés pharmaceutiques.

Industrie : Utilisé dans la production de fluides hydrauliques, de lubrifiants et de retardateurs de flamme.

Applications De Recherche Scientifique

Triisooctyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.

Biology: Employed in the extraction and purification of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.

Industry: Utilized in the production of hydraulic fluids, lubricants, and flame retardants.

Mécanisme D'action

Le mécanisme d’action du phosphate de triisooctyle implique son interaction avec des cibles moléculaires par le biais de réactions d’estérification et d’hydrolyse. La stabilité et la faible volatilité du composé en font un plastifiant efficace, améliorant la flexibilité et la durabilité des matériaux. Dans les systèmes biologiques, il peut agir comme un solvant, facilitant l’extraction et la purification de biomolécules.

Comparaison Avec Des Composés Similaires

Composés similaires

- Phosphate de triisobutyle

- Phosphate de tris(2-éthylhexyle)

- Phosphate de tris(2-butoxyéthyle)

Unicité

Le phosphate de triisooctyle se distingue par son excellente stabilité thermique et sa faible volatilité, qui sont supérieures à celles de nombreux autres composés organophosphorés. Ces propriétés le rendent particulièrement adapté aux applications à haute température et à une utilisation à long terme dans les milieux industriels .

Propriétés

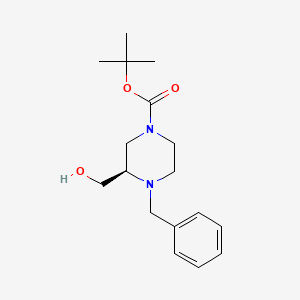

Numéro CAS |

66375-00-6 |

|---|---|

Formule moléculaire |

C24H51O4P |

Poids moléculaire |

434.6 g/mol |

Nom IUPAC |

tris(6-methylheptyl) phosphate |

InChI |

InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |

Clé InChI |

FSLSJTZWDATVTK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)